molecular formula C14H23NO4S B12042996 Tapentadol O-Sulfate CAS No. 1300037-87-9

Tapentadol O-Sulfate

Cat. No.: B12042996
CAS No.: 1300037-87-9
M. Wt: 301.40 g/mol
InChI Key: HPEFZESOUVTBSA-SMDDNHRTSA-N
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Description

Identification as a Metabolite of Tapentadol (B1681240)

Tapentadol O-Sulfate is definitively identified as a secondary, yet significant, urinary metabolite of tapentadol. dntb.gov.ua Following administration, tapentadol is extensively metabolized, with approximately 97% of the parent compound being altered. drugbank.com While the primary metabolic route is glucuronidation, sulfation of the phenolic hydroxyl group on the tapentadol molecule results in the formation of this compound. oup.comnih.gov

Research studies have confirmed the structure of this metabolite, and it is recognized as a certified reference material for use in analytical and forensic testing. dntb.gov.uanih.gov The chemical properties of this compound are well-documented in scientific literature.

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name [3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenyl] hydrogen sulfate (B86663) nih.gov
Molecular Formula C₁₄H₂₃NO₄S nih.gov
Molar Mass 301.40 g/mol nih.gov

Role in Tapentadol Biotransformation Pathways

The biotransformation of tapentadol is dominated by Phase II metabolic reactions, which involve the conjugation of the parent molecule to increase its water solubility and facilitate its excretion from the body. drugbank.comnih.gov this compound is a direct product of one of these key Phase II pathways.

Sulfation, the process that forms this compound, is considered a secondary metabolic pathway for tapentadol compared to the more predominant glucuronidation. drugbank.comresearchgate.net Nevertheless, it accounts for a substantial portion of the administered dose. Studies have shown that after oral administration of tapentadol, approximately 15% of the dose is excreted in the urine as this compound. drugbank.com This contrasts with the 55% excreted as the O-glucuronide metabolite. drugbank.com

The formation of this compound is catalyzed by specific enzymes known as sulfotransferases (SULTs). researchgate.net Detailed in vitro research has identified the human cytosolic SULTs responsible for this reaction.

Table 2: Human Cytosolic Sulfotransferases (SULTs) Involved in this compound Formation

Enzyme Involvement Finding Source
SULT1A1 Catalyzes sulfation of tapentadol One of the enzymes responsible for the formation of this compound. researchgate.netnih.gov
SULT1A3 Catalyzes sulfation of tapentadol Displays the highest catalytic efficiency in mediating the sulfation of tapentadol. researchgate.net

Research findings consistently indicate that this compound, like the other major metabolites of tapentadol, is pharmacologically inactive. nih.govresearchgate.netdovepress.com This lack of analgesic activity is a significant characteristic, distinguishing tapentadol from other opioids that may have active metabolites. dovepress.com The conversion of tapentadol to inactive metabolites such as this compound is therefore considered a detoxification step, leading to the termination of the drug's biological activity and its subsequent elimination from the body, primarily via the kidneys. drugbank.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1300037-87-9

Molecular Formula

C14H23NO4S

Molecular Weight

301.40 g/mol

IUPAC Name

[3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenyl] hydrogen sulfate

InChI

InChI=1S/C14H23NO4S/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(9-12)19-20(16,17)18/h6-9,11,14H,5,10H2,1-4H3,(H,16,17,18)/t11-,14+/m0/s1

InChI Key

HPEFZESOUVTBSA-SMDDNHRTSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)[C@@H](C)CN(C)C

Canonical SMILES

CCC(C1=CC(=CC=C1)OS(=O)(=O)O)C(C)CN(C)C

Origin of Product

United States

Metabolic Pathways and Enzymology of Tapentadol O Sulfate Formation

Elucidation of Sulfation as a Phase II Conjugation Pathway

Sulfation is a crucial Phase II metabolic process that involves the addition of a sulfonate group to a xenobiotic, such as tapentadol (B1681240). This reaction, catalyzed by sulfotransferase (SULT) enzymes, increases the water solubility of the compound, facilitating its renal excretion. xenotech.com For tapentadol, this process occurs at the phenolic hydroxyl group, leading to the formation of Tapentadol O-Sulfate.

The formation of this compound is mediated by specific cytosolic sulfotransferase enzymes. Research has identified that out of thirteen human SULTs, three isoforms are primarily responsible for the sulfation of tapentadol: SULT1A1, SULT1A3, and SULT1C4. nih.gov Kinetic analyses have further clarified the roles of these enzymes, demonstrating that SULT1A3 possesses the highest catalytic efficiency in mediating this specific metabolic reaction, followed by SULT1A1 and SULT1C4. nih.gov The key enzymes involved in the primary Phase II metabolic pathways for tapentadol are highlighted in the table below. researchgate.net

Key Phase II Enzymes in Tapentadol Metabolism

Metabolic PathwayKey Enzymes
GlucuronidationUGT1A9, UGT2B7
SulfationSULT1A1, SULT1A3

While glucuronidation is the most dominant metabolic pathway for tapentadol, sulfation represents a significant secondary route of elimination. portico.org In humans, approximately 97% of the parent compound is metabolized, primarily through Phase II pathways. drugbank.com Following oral administration, about 99% of the dose is excreted via the kidneys. portico.org Of the administered dose, conjugated forms of tapentadol account for the majority of excreted substances. portico.org Specifically, this compound constitutes a notable portion of the metabolites found in urine. drugbank.comresearchgate.net

Relative Contribution of Tapentadol Metabolites in Human Urine After Oral Administration

MetabolitePercentage of Excreted Dose (%)
Tapentadol O-Glucuronide55
This compound15
Unchanged Tapentadol3
N-Desmethyl Tapentadol (via CYP2C9/CYP2C19)13
Hydroxy Tapentadol (via CYP2D6)2
Data sourced from DrugBank Online. drugbank.com

In Vitro Metabolic Studies of this compound Formation

In vitro systems are essential for characterizing the specific enzymes and tissues involved in drug metabolism. Studies using human cell lines and organ cytosols have provided a molecular basis for understanding the sulfation of tapentadol. nih.gov

Studies utilizing cultured human cell lines have successfully demonstrated the formation and release of this compound under metabolic conditions. Specifically, HepG2 human hepatoma cells and Caco-2 human colon carcinoma cells have been used to confirm this metabolic pathway. nih.gov

Furthermore, investigations using cytosols prepared from various human organs have quantified the tapentadol-sulfating capacity in different tissues. Among the organs tested (kidney, liver, lung, and small intestine), the cytosols from the small intestine and liver showed the most significant capacity for tapentadol sulfation. nih.gov

Tapentadol-Sulfating Capacity in Human Organ Cytosols

OrganSulfating Capacity (nmol/min/mg)
Small Intestine0.0203
Liver0.0054
KidneyNot significant
LungNot significant
Data sourced from Chen et al. (2017). nih.gov

The metabolism of tapentadol, including the formation of its sulfate (B86663) conjugate, exhibits interspecies differences. While direct glucuronidation is the main metabolic pathway in all investigated species, the relative importance of sulfation can vary. portico.org For instance, in cats, this compound is the predominant metabolite, a notable difference from other species like dogs, where Tapentadol O-Glucuronide is the primary metabolite. wikipedia.org In rats and humans, Tapentadol O-Glucuronide is by far the most prominent metabolite observed in plasma. portico.org

Primary Tapentadol Metabolite in Various Species

SpeciesPrimary Metabolite
HumanTapentadol O-Glucuronide
RatTapentadol O-Glucuronide
DogTapentadol O-Glucuronide
CatThis compound
Data sourced from Terlinden et al. (2010) and Wikipedia. portico.orgwikipedia.org

In Vivo Metabolic Characterization of this compound

In vivo studies in humans confirm the findings from in vitro experiments and urinary excretion data. Following oral administration, tapentadol is rapidly and almost completely metabolized, with over 95% of the dose being excreted within 24 hours. portico.org The vast majority of the drug is eliminated through the kidneys, with total urinary excretion accounting for approximately 99% of the dose. portico.org

Analysis of plasma and serum in humans at steady state reveals that Tapentadol O-Glucuronide is the most abundant metabolite. portico.org While this compound is a common metabolite, its plasma concentrations are lower than those of the glucuronide conjugate. portico.org The table below summarizes the steady-state plasma concentrations of major tapentadol metabolites in both rats and humans. It is important to note that this compound and other metabolites were found to be completely devoid of any pharmacological activity in the in vitro and in vivo test systems used in the cited research. portico.org

Average Steady-State Plasma Concentrations of Tapentadol Metabolites

MetaboliteRat Plasma (µM)Human Plasma (µM)
Tapentadol O-Glucuronide39.08.2
N-Desmethyl Tapentadol (M2)0.21<0.1
N-Desmethyl Tapentadol Glucuronide (M2-Glucuronide)4.3<0.1
N-Oxide Tapentadol (M5)0.65<0.1
This compoundNot reported in this study>0.1
Data sourced from Terlinden et al. (2010). portico.org Note: The study indicated that in human plasma, only Tapentadol O-Glucuronide, this compound, and M2-Glucuronide reached concentrations >0.1 µM, but did not provide a specific average value for the sulfate conjugate in this context. portico.org

Detection and Identification in Biological Matrices (Serum, Plasma, Urine)

The quantification and identification of this compound in biological fluids are crucial for metabolic studies. Highly sensitive and specific analytical methods are employed for its detection in matrices such as serum, plasma, and urine. oup.comfda.gov The primary technique used is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for accurate measurement of the metabolite. oup.comfda.gov

Validated LC-MS/MS methods have been established for the simultaneous determination of tapentadol and its metabolites, including this compound. oup.comfda.gov For instance, a method for plasma analysis had a validated quantification range of 5.00 to 400 ng/mL for this compound. fda.gov In broader screenings of urine, serum, or plasma, LC-MS/MS methods are capable of detecting and quantifying this compound alongside the parent drug and other metabolites like tapentadol-O-glucuronide and N-desmethyltapentadol. oup.com

Analytical Methods for this compound Detection
TechniqueBiological MatrixValidated Lower Limit of Quantification (LLOQ)
LC-MS/MSPlasma5.00 ng/mL
LC-MS/MSUrine, Serum50 ng/mL (for tapentadol metabolites group)

Qualitatively Similar Metabolic Profiles Across Diverse Species

Studies indicate that the primary metabolic pathways for tapentadol, including sulfation, are qualitatively similar across different species. fda.govtga.gov.au Both direct glucuronidation and sulfation are consistently reported as the main routes of elimination for tapentadol in all species investigated. tga.gov.auportico.org This suggests that the formation of this compound is a common and conserved metabolic step.

For example, a pharmacokinetic study in dogs identified this compound as one of the main metabolites. researchgate.net In this study, after administration of tapentadol, the quantified metabolites included tapentadol sulfate, which constituted 2.8% of the total area under the concentration-time curve (AUC), demonstrating that sulfation is a relevant metabolic pathway in this species as it is in humans. researchgate.netresearchgate.net While the quantitative proportions of metabolites may vary between species, the existence of the sulfation pathway itself is a shared characteristic. researchgate.net

Analytical Methodologies for Tapentadol O Sulfate Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of tapentadol (B1681240) and its metabolites, including Tapentadol O-Sulfate, due to its high sensitivity and specificity. japsonline.comjapsonline.com

Method Development and Optimization for Biological Samples

The development of analytical methods for this compound is often conducted in parallel with the parent drug and other related impurities. researchgate.net A key application of such methods is in pharmacokinetic studies, where the profiles of tapentadol, tapentadol-O-glucuronide, and tapentadol-O-sulfate are assessed following administration. researchgate.netnih.gov Studies have confirmed that a notable portion of tapentadol is metabolized via phase II pathways, with approximately 15% of a dose being eliminated in the urine as this compound. japsonline.com

Method development involves creating stability-indicating liquid chromatography (LC) procedures that can separate the parent compound from its metabolites and process-related impurities, such as this compound, which has been designated as "imp-2" in some research. researchgate.net Sulfoconjugation has been noted as a more significant metabolic pathway in prenatal and neonatal stages compared to adults, underscoring the need for robust analytical methods in specific populations. researchgate.net The optimization process ensures that the technique can be effectively applied to biological matrices like plasma and urine for pharmacokinetic assessments. japsonline.comresearchgate.netnih.gov

Validation Parameters: Accuracy, Precision, Selectivity, and Sample Stability

Validation is performed in accordance with established guidelines to ensure the reliability of the analytical method. researchgate.net For methods quantifying this compound, validation encompasses several key parameters:

Accuracy : The accuracy of an assay is determined by evaluating the recovery of the analyte. For an LC method analyzing tapentadol and its impurities, including the O-sulfate, accuracy was assessed across five concentration levels. researchgate.net

Precision : Method precision is evaluated by analyzing multiple individual preparations. For a 300 µg/mL solution of tapentadol spiked with 0.15% of impurities including this compound, the relative standard deviation (RSD%) of the peak area was calculated to establish precision. researchgate.net

Selectivity : The method must be able to differentiate the analyte from other components in the sample. Forced degradation studies are performed under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) to demonstrate that the analytical procedure is stability-indicating and can separate degradation products from the main analytes. researchgate.net

Sample Stability : Research has shown that the drug was stable under all tested forced degradation conditions, confirming the suitability of the developed analytical methods for stability samples. researchgate.net

Linear Range of Quantification

The linear range of an analytical method is the concentration span over which the instrument's response is directly proportional to the analyte concentration. For a liquid chromatography method developed to simultaneously estimate tapentadol and its impurities, including this compound, a linear relationship was confirmed. researchgate.net

The regression analysis for tapentadol and its two potential impurities demonstrated a correlation coefficient (r-value) greater than 0.999. researchgate.net This high correlation was observed over a concentration range of 75–300 µg/mL, indicating excellent linearity for the method within this specified range for bulk drug and formulation analysis. researchgate.net In a pediatric pharmacokinetic study, area under the concentration-time curve (AUC) values for Tapentadol-O-sulfate were quantified, ranging from 180 to 590 h•ng/mL, demonstrating the method's applicability in biological samples. researchgate.net

Linearity Data for an LC Method Analyzing Tapentadol and its Impurities

Parameter Value Source
Concentration Range 75–300 µg/mL researchgate.net

Chromatographic Separation Techniques and Conditions

Effective chromatographic separation is essential to distinguish this compound from the parent drug and other metabolites. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. researchgate.net

In one validated stability-indicating method, quantitation was achieved using UV detection at a wavelength of 215 nm. researchgate.net The selection of the mobile phase, stationary phase (column), and other chromatographic conditions is optimized to achieve the necessary separation of all relevant compounds, including this compound. researchgate.net

Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring - MRM Transitions, Ion Ratios)

For LC-MS/MS analysis, detection is typically performed using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. acs.org This involves monitoring a specific precursor ion to product ion transition for each analyte. While specific MRM transitions for this compound are not detailed in the available research, studies quantifying tapentadol and its N-desmethyl metabolite utilize this approach, monitoring two transitions for confirmation and determining ion ratios that must be within a specified percentage of a known standard. nih.gov This strategy ensures reliable identification and quantification of the target compounds. nih.gov The application of such a strategy would be theoretically applicable to this compound, though specific transitions have not been published in the provided source materials.

Qualitative Measurement Approaches for this compound

The qualitative identification of this compound, a phase II metabolite of the parent drug, is a critical aspect of metabolism studies and forensic analysis. While dedicated qualitative assays for this specific compound are not extensively documented, its identification is typically accomplished using highly sensitive and specific hyphenated analytical techniques. These methods are often developed for the simultaneous detection and quantification of Tapentadol and its major metabolites.

The primary and most definitive approach for the qualitative measurement of this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems. A case report on a fatal intoxication confirmed the presence of Tapentadol-O-sulfate in various biological samples, including urine, bile, and blood, using an LC-QTOF screening analysis. researchgate.net

The principle of qualitative identification using these mass spectrometric techniques relies on the high specificity of the data obtained. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the mass of this compound is selected and fragmented to produce a characteristic pattern of product ions. The detection of these specific transitions provides a high degree of confidence in the analyte's identity. oup.comnih.gov For sulfated metabolites in general, there are common fragmentation patterns that aid in their structural elucidation. These include a characteristic neutral loss of 80 Da, which corresponds to the loss of the sulfur trioxide group (SO₃) from the precursor ion. nih.gov The analysis is typically performed in negative ion mode, as sulfated compounds are deprotonated at physiological pH. nih.gov

High-resolution mass spectrometry offers another powerful tool for qualitative identification by providing a highly accurate mass measurement of the detected analyte. This experimental mass can then be compared to the theoretical exact mass of this compound (C₁₄H₂₃NO₄S), which is 301.1348 g/mol . testcatalog.org A low mass error between the measured and theoretical values is a strong indicator of the compound's elemental composition and, therefore, its identity.

The availability of certified reference materials for this compound is crucial for the unequivocal qualitative identification of the metabolite in research and forensic samples. researchgate.net These standards are used to confirm retention times and fragmentation patterns, ensuring the accuracy of the identification.

The following table summarizes the key aspects of the mass spectrometry-based methodologies used for the qualitative identification of this compound.

Analytical TechniquePrinciple of Qualitative IdentificationKey Findings/Parameters
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Monitors specific precursor-to-product ion transitions. The ratio of these transitions must match that of a known reference standard for confirmation. oup.comnih.govFor sulfated metabolites, a common fragmentation pathway involves the neutral loss of 80 Da (SO₃). nih.gov Characteristic product ions for sulfates include m/z 97 (HSO₄⁻) and m/z 80 (SO₃⁻). nih.govresearchgate.net
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), e.g., LC-QTOF Provides a highly accurate mass measurement of the precursor ion, which is compared to the theoretical exact mass of the compound for identification. researchgate.netThe theoretical monoisotopic mass of this compound is 301.13477939 Da. testcatalog.org This technique allows for the confirmation of the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) While less common for intact conjugated metabolites due to their polarity, GC-MS can be used after a hydrolysis step (solvolysis) to cleave the sulfate (B86663) group, followed by derivatization. nih.gov Identification is then based on the mass spectrum of the derivatized parent molecule.This is an indirect method for identifying the presence of the sulfate conjugate. The mass spectrum of the parent Tapentadol would be analyzed. swgdrug.org

Pharmacokinetics of Tapentadol O Sulfate in Research Models

Plasma Concentration-Time Profiles of Tapentadol (B1681240) O-Sulfate in Preclinical Studies (e.g., canine models)

Preclinical studies, particularly in canine models, have provided initial data on the plasma concentration of Tapentadol O-Sulfate following oral administration of tapentadol. In a study involving healthy dogs, the maximum plasma concentration (Cmax) of this compound was reached at 2 hours for doses of 10 and 20 mg/kg, and at 4 hours for a 30 mg/kg dose. avma.org The mean Cmax values observed were 195 ng/mL, 336 ng/mL, and 511 ng/mL for the 10, 20, and 30 mg/kg doses, respectively. avma.org

Dose-Dependent Exposure (AUC) Relationships of this compound in Research Populations

Research in canine models has demonstrated a clear dose-dependent relationship for the exposure of this compound. Studies have shown that the area under the concentration-time curve (AUC) for this compound increases in a manner proportional to the administered dose of tapentadol. avma.orgnih.gov This indicates predictable exposure with increasing doses within the studied range.

In one such study, healthy dogs were administered oral tapentadol at doses of 10, 20, and 30 mg/kg. The resulting plasma AUC for this compound showed a corresponding increase with each dose escalation. avma.orgnih.gov

Table 1: Mean Maximum Plasma Concentration (Cmax) of this compound in a Canine Model

Tapentadol Dose (mg/kg) Mean Cmax (ng/mL) Time to Cmax (hours)
10 195 2
20 336 2
30 511 4

Data sourced from a pharmacokinetic study in healthy dogs. avma.org

Comparative Exposure of this compound to Parent Compound and Other Metabolites

The exposure of this compound relative to the parent drug, tapentadol, and its other major metabolites varies significantly across species. In canine studies, this compound is a minor metabolite. It constituted only 2.8% of the total area under the concentration-time curve (AUC), whereas the parent compound tapentadol accounted for 0.16%, the desmethyltapentadol metabolite for 0.04%, and the primary metabolite, tapentadol-O-glucuronide, made up 97% of the total drug exposure. avma.orgnih.gov This is in contrast to studies in cats, where this compound is the predominant metabolite, accounting for 90.6% of total drug exposure. researchgate.net

In pediatric human research populations receiving multiple doses of tapentadol oral solution, mean concentrations of this compound were observed to be similar to or slightly higher than those of the parent compound, tapentadol. nih.govresearchgate.net However, the concentrations of tapentadol-O-glucuronide were substantially higher than both tapentadol and this compound. nih.gov In a multiple-dose study in children aged 2 to <7 years, the steady-state AUC values for this compound ranged from 180 h•ng/mL to 590 h•ng/mL. nih.govresearchgate.net For comparison, the AUC for tapentadol ranged from 142 to 321 h•ng/mL, and for tapentadol-O-glucuronide, it ranged from 4501 h•ng/mL to 7617 h•ng/mL. nih.govresearchgate.netnih.gov

After oral administration in humans, approximately 15% of the tapentadol dose is excreted in the urine as the sulfate (B86663) conjugate. dovepress.com

Table 2: Comparative Steady-State Exposure in Children (2 to <7 years)

Compound AUCτ,ss Range (h•ng/mL)
Tapentadol 142 - 321
This compound 180 - 590
Tapentadol-O-glucuronide 4501 - 7617

AUCτ,ss: Area under the concentration-time curve at steady state for the dosing interval. Data from a multiple-dose study. nih.govresearchgate.net

Population Pharmacokinetic Modeling Incorporating this compound

Population pharmacokinetic (PopPK) models have been developed to simultaneously describe the profiles of tapentadol and its main metabolites, including this compound. nih.govtandfonline.com These models are valuable tools for understanding the disposition of the drug and its metabolites in specific populations, such as children. nih.govtandfonline.com

In a joint parent-metabolite model based on data from children, the population estimates for the systemic clearance and volume of distribution for this compound were 30.9 L/h and 16.8 L, respectively, for a standard reference weight of 70 kg. nih.govtandfonline.com The model also incorporated the fraction of tapentadol metabolized to the sulfate conjugate, which was assumed to be 0.15 based on data from adults. nih.govtandfonline.com These modeling efforts allow for the characterization and prediction of this compound's pharmacokinetic profile. nih.govtandfonline.com

Accumulation Factors of this compound in Multiple-Dose Research Regimens

The accumulation factor (AF) provides a measure of a drug or metabolite's accumulation in the body after multiple doses compared to a single dose. In a study involving multiple doses of tapentadol oral solution administered to children aged 2 to <7 years, the accumulation of this compound was evaluated. nih.gov The estimated median accumulation factor for this compound was found to be 1.28. nih.govresearchgate.net This suggests a low level of accumulation for this metabolite under the specific multiple-dose regimen used in the study. nih.gov For comparison, the median AF for tapentadol was 1.73 and for tapentadol-O-glucuronide was 1.84 in the same study. nih.gov

Theoretical and Mechanistic Investigations of Tapentadol O Sulfate Formation

Enzymatic Kinetics of Sulfotransferase-Mediated Tapentadol (B1681240) Sulfation

The formation of Tapentadol O-Sulfate is catalyzed by specific isoforms of human cytosolic sulfotransferases. researchgate.net Research has identified three SULTs capable of mediating this reaction: SULT1A1, SULT1A3, and SULT1C4. researchgate.net Among these, kinetic analyses have demonstrated that SULT1A3 is the most efficient enzyme in catalyzing the sulfation of tapentadol, followed by SULT1A1 and SULT1C4. researchgate.net

Sulfation is recognized as a critical metabolic reaction for the bioinactivation of various xenobiotics and the modulation of endogenous compounds. nih.gov The SULT enzymes responsible for this process are widely distributed throughout the body, including in the liver, kidney, and gastrointestinal tract. nih.govclinpgx.org Studies utilizing human organ specimens have shown significant tapentadol-sulfating capacity in cytosols prepared from the small intestine and liver, with activities of 0.0203 nmol/min/mg and 0.0054 nmol/min/mg, respectively. researchgate.net This indicates that these tissues are primary sites for the sulfation of tapentadol in the body.

The enzymatic kinetics of these SULT isoforms for tapentadol sulfation have been characterized to determine their affinity and catalytic efficiency. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. Catalytic efficiency is expressed as the ratio Vmax/Km.

Table 1: Kinetic Parameters of Human SULT Isoforms for Tapentadol Sulfation Data derived from kinetic analysis of purified human SULT enzymes.

Enzyme IsoformApparent Km (µM)Catalytic Efficiency (Vmax/Km)
SULT1A1 Data not available in search resultsLower than SULT1A3
SULT1A3 Data not available in search resultsHighest
SULT1C4 Data not available in search resultsLower than SULT1A1

Table 2: Tapentadol Sulfating Capacity in Human Tissue Cytosols

TissueSulfating Capacity (nmol/min/mg protein)
Small Intestine 0.0203
Liver 0.0054
Kidney Not reported as significant
Lung Not reported as significant

Computational Modeling of Enzyme-Substrate Interactions for Tapentadol Sulfation

As of the latest available research, there are no specific studies published that focus on the computational modeling of the interaction between tapentadol and sulfotransferase enzymes. Methodologies such as molecular docking and molecular dynamics simulations, which are valuable tools for investigating enzyme-substrate binding at an atomic level, have not been applied to elucidate the specific binding modes, key amino acid interactions, or conformational changes that occur when tapentadol binds to the active sites of SULT1A1, SULT1A3, or SULT1C4. Such theoretical investigations would be beneficial for a deeper understanding of the molecular determinants that govern the observed enzymatic kinetics and isoform specificity in this compound formation.

Future Research Directions for Tapentadol O Sulfate

Detailed Characterization of Sulfotransferase Isoforms Involved in Tapentadol (B1681240) O-Sulfation

The biotransformation of tapentadol via sulfation is primarily mediated by cytosolic sulfotransferase (SULT) enzymes. Research has identified that out of the thirteen known human SULTs, SULT1A1, SULT1A3, and SULT1C4 are capable of sulfating tapentadol. researchgate.net Kinetic analyses have indicated that SULT1A3 exhibits the highest catalytic efficiency for this reaction, followed by SULT1A1 and SULT1C4. researchgate.net

Future research should aim to provide a more granular characterization of the roles of these and other potential SULT isoforms. This would involve:

Comparative kinetic studies: In-depth kinetic analyses using a wider range of substrate concentrations to precisely determine the Km (Michaelis constant) and Vmax (maximum reaction velocity) for each implicated SULT isoform. This will help in confirming the relative contributions of each enzyme to tapentadol sulfation at therapeutic concentrations.

Inhibition studies: Investigating the potential for drug-drug interactions by identifying specific inhibitors of the SULT isoforms involved in tapentadol sulfation. This would help predict how co-administered drugs might affect the formation of Tapentadol O-Sulfate.

Tissue-specific expression profiling: While studies have shown significant tapentadol-sulfating capacity in cytosols from the small intestine and liver, a more comprehensive quantitative analysis of the expression levels of SULT1A1, SULT1A3, and SULT1C4 in these and other relevant tissues would provide a clearer picture of their in vivo relevance. researchgate.net

Impact of Genetic Polymorphisms in Sulfotransferase Enzymes on this compound Formation

Genetic variability in the genes encoding SULT enzymes can lead to inter-individual differences in drug metabolism. Single nucleotide polymorphisms (SNPs) in the SULT1A1 gene have been shown to impact the sulfation of various compounds, including tapentadol. nih.gov

A study investigating the impact of nine nonsynonymous missense coding SNPs in SULT1A1 revealed that the resulting allozymes displayed differential sulfating activities towards tapentadol compared to the wild-type enzyme. nih.gov For instance, the SULT1A1-T227P allozyme showed a drastically reduced tapentadol-sulfation activity, whereas the SULT1A1-F247L allozyme exhibited higher activity. nih.gov Such findings underscore the potential for genetic polymorphisms to influence the rate of this compound formation. nih.gov

Future research in this area should focus on:

Expanding the scope of polymorphism screening: Investigating a broader range of SNPs and other genetic variations, including copy number variations, in SULT1A1, SULT1A3, and SULT1C4 genes.

Genotype-phenotype correlation studies: Conducting clinical studies to correlate specific SULT genotypes with the in vivo levels of this compound in patients. This would help in understanding the clinical significance of these genetic variations.

Functional analysis of novel variants: Characterizing the enzymatic activity of newly identified SULT variants to determine their impact on tapentadol sulfation.

Table 1: Impact of SULT1A1 Genetic Polymorphisms on Tapentadol Sulfation Activity

Data sourced from a study on the effects of human SULT1A1 polymorphisms on the sulfation of tapentadol. nih.gov

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The accurate quantification of this compound and other metabolites is crucial for pharmacokinetic and metabolic studies. Current analytical methods, such as liquid chromatography with tandem mass spectrometry (LC-MS-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been validated for the determination of tapentadol and its primary metabolite, N-desmethyltapentadol, in biological matrices like urine and oral fluid. nih.govoup.com

Future advancements in analytical techniques should aim for:

Simultaneous quantification of multiple metabolites: Developing and validating high-throughput methods capable of concurrently measuring tapentadol, this compound, tapentadol-O-glucuronide, and other minor metabolites. This would provide a more complete picture of tapentadol's metabolic fate.

High-resolution mass spectrometry (HRMS): Employing techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry for the identification and characterization of novel or unexpected tapentadol metabolites. oup.com

Development of certified reference materials: Establishing certified reference standards for this compound to ensure the accuracy and comparability of analytical results across different laboratories.

Table 2: Existing Analytical Methods for Tapentadol and its Metabolites

This table summarizes various analytical techniques that have been employed for the analysis of tapentadol and its metabolites. nih.govoup.comimpactfactor.orgresearchgate.net

Interspecies Extrapolation Models for this compound Disposition

Preclinical studies in animal models are essential for drug development. However, extrapolating metabolic data from animals to humans can be challenging due to species differences in enzyme expression and activity. Developing robust interspecies extrapolation models for this compound disposition is a critical area for future research. epa.gov

This would involve:

Comparative in vitro metabolism studies: Characterizing the sulfation of tapentadol in liver microsomes and cytosolic fractions from various preclinical species (e.g., rats, mice, dogs, monkeys) and comparing the results with human-derived tissues.

Physiologically based pharmacokinetic (PBPK) modeling: Developing PBPK models that incorporate data on species-specific SULT expression and activity, as well as other physiological parameters, to predict the formation and clearance of this compound in humans based on animal data.

Homology modeling: Utilizing computational approaches to model the structures of SULT enzymes from different species to predict their substrate specificity and potential for metabolizing tapentadol. nih.gov

Q & A

Q. How can researchers address inconsistencies in tapentadol cost-utility analyses?

  • Methodological Answer: Replicate studies using transparent decision-analytic models (e.g., Markov models) with sensitivity analyses. Explicitly state assumptions (e.g., equianalgesic ratios) and validate against real-world cost data. Disclose funding sources to mitigate bias .

Tables for Reference

PK Parameter Pediatric Considerations Statistical Approach
Clearance (CL/F)Age-stratified cohorts (2–17 years)Population PK modeling
Volume of DistributionAdjust for body weight and maturationNon-compartmental analysis
Half-life (t₁/₂)Monitor renal/hepatic functionBootstrap validation
Safety Endpoint Confounding Factors Analysis Tool
Serotonin SyndromeConcomitant SSRIs, SNRIs, TCAsWHO-UMC causality assessment
SeizuresAntipsychotics, alcohol useLogistic regression

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